Hydroxyanigorufone
Hydroxyanigorufone
Hydroxyanigorufone, also known as emenolone, belongs to the class of organic compounds known as phenylnaphthalenes. Phenylnaphthalenes are compounds containing a phenylnaphthalene skeleton, which consists of a naphthalene bound to a phenyl group. Hydroxyanigorufone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, hydroxyanigorufone is primarily located in the membrane (predicted from logP). Outside of the human body, hydroxyanigorufone can be found in banana, french plantain, and fruits. This makes hydroxyanigorufone a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
56252-02-9
VCID:
VC21224092
InChI:
InChI=1S/C19H12O3/c20-14-7-4-11(5-8-14)15-9-6-12-2-1-3-13-10-16(21)19(22)18(15)17(12)13/h1-10,20-21H
SMILES:
C1=CC2=C3C(=C1)C=C(C(=O)C3=C(C=C2)C4=CC=C(C=C4)O)O
Molecular Formula:
C19H12O3
Molecular Weight:
288.3 g/mol
Hydroxyanigorufone
CAS No.: 56252-02-9
Cat. No.: VC21224092
Molecular Formula: C19H12O3
Molecular Weight: 288.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Hydroxyanigorufone, also known as emenolone, belongs to the class of organic compounds known as phenylnaphthalenes. Phenylnaphthalenes are compounds containing a phenylnaphthalene skeleton, which consists of a naphthalene bound to a phenyl group. Hydroxyanigorufone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, hydroxyanigorufone is primarily located in the membrane (predicted from logP). Outside of the human body, hydroxyanigorufone can be found in banana, french plantain, and fruits. This makes hydroxyanigorufone a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 56252-02-9 |
| Molecular Formula | C19H12O3 |
| Molecular Weight | 288.3 g/mol |
| IUPAC Name | 2-hydroxy-9-(4-hydroxyphenyl)phenalen-1-one |
| Standard InChI | InChI=1S/C19H12O3/c20-14-7-4-11(5-8-14)15-9-6-12-2-1-3-13-10-16(21)19(22)18(15)17(12)13/h1-10,20-21H |
| Standard InChI Key | HTELDEYOMOTOBI-UHFFFAOYSA-N |
| SMILES | C1=CC2=C3C(=C1)C=C(C(=O)C3=C(C=C2)C4=CC=C(C=C4)O)O |
| Canonical SMILES | C1=CC2=C3C(=C1)C=C(C(=O)C3=C(C=C2)C4=CC=C(C=C4)O)O |
| Appearance | Red powder |
| Melting Point | 238-242°C |
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